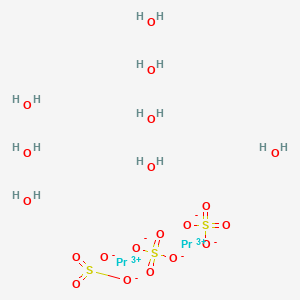
2,2,2-Trifluoro-n-pentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-n-pentylacetamide, also known as TFAA, is a chemical compound that has garnered attention in scientific research due to its unique properties. TFAA is a colorless liquid that is soluble in water and organic solvents. It has a boiling point of 144°C and a molecular weight of 195.17 g/mol. This compound is synthesized through a multi-step process that involves the reaction of n-pentylamine with trifluoroacetyl chloride.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-n-pentylacetamide is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and ethers.
Biochemische Und Physiologische Effekte
2,2,2-Trifluoro-n-pentylacetamide has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic. It has been used as a solvent in various biochemical and pharmaceutical studies, and it has been shown to be an effective derivatizing agent in GC-MS analysis.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-n-pentylacetamide has several advantages for use in lab experiments. It is a relatively non-toxic compound, and it has been shown to be an effective catalyst in various chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide is also a versatile solvent that can dissolve both polar and non-polar compounds. However, 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments. It is a relatively expensive compound, and it is not readily available in large quantities. 2,2,2-Trifluoro-n-pentylacetamide also has a relatively short shelf-life and must be stored under specific conditions to maintain its stability.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-Trifluoro-n-pentylacetamide. One potential area of research is the development of new synthetic methods for 2,2,2-Trifluoro-n-pentylacetamide that are more efficient and cost-effective. Another potential area of research is the investigation of 2,2,2-Trifluoro-n-pentylacetamide as a catalyst in new chemical reactions. 2,2,2-Trifluoro-n-pentylacetamide could also be studied for its potential use as a derivatizing agent in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). Finally, 2,2,2-Trifluoro-n-pentylacetamide could be investigated for its potential use in pharmaceutical research as a solvent or catalyst.
In conclusion, 2,2,2-Trifluoro-n-pentylacetamide is a unique chemical compound that has garnered attention in scientific research due to its versatile properties. It has been shown to be an effective catalyst in various chemical reactions and a versatile solvent in biochemical and pharmaceutical research. Although 2,2,2-Trifluoro-n-pentylacetamide has some limitations in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of 2,2,2-Trifluoro-n-pentylacetamide involves a multi-step process that starts with the reaction of n-pentylamine with trifluoroacetyl chloride. This reaction produces N-trifluoroacetyl-n-pentylamine, which is then treated with acetic anhydride to form 2,2,2-Trifluoro-n-pentylacetamide. The final product is purified through distillation to obtain a colorless liquid.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-n-pentylacetamide has been extensively studied in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and it has also been used as a solvent in biochemical and pharmaceutical research. 2,2,2-Trifluoro-n-pentylacetamide has been shown to be an effective catalyst in various chemical reactions, and it has also been used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.
Eigenschaften
CAS-Nummer |
14618-15-6 |
|---|---|
Produktname |
2,2,2-Trifluoro-n-pentylacetamide |
Molekularformel |
C7H12F3NO |
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-pentylacetamide |
InChI |
InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
RMWWLGNPNBPNDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(F)(F)F |
Kanonische SMILES |
CCCCCNC(=O)C(F)(F)F |
Synonyme |
2,2,2-Trifluoro-N-pentylacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)






![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

